Tuftsin acetate salt

CAS No.:

Cat. No.: VC16224437

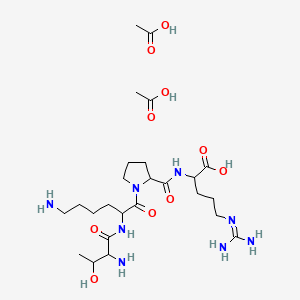

Molecular Formula: C25H48N8O10

Molecular Weight: 620.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H48N8O10 |

|---|---|

| Molecular Weight | 620.7 g/mol |

| IUPAC Name | acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4) |

| Standard InChI Key | YIIURIAYCWLLNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |

Introduction

Chemical Structure and Synthesis

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 620.7 g/mol |

| Solubility | Enhanced in aqueous solutions |

| Stability | Improved shelf life |

Synthetic Pathways

The synthesis of tuftsin acetate salt involves:

-

Peptide chain assembly: Solid-phase synthesis using Fmoc/t-Bu protection strategies.

-

Acetylation: Reaction with acetic anhydride to form the diacetate salt.

-

Purification: Reverse-phase HPLC with acetonitrile/water gradients .

A patent detailing retro-inverted analogues describes modifications to the Lys-Pro segment to improve metabolic stability, though the acetate salt remains the most studied derivative .

Biological Functions and Mechanisms

Immunostimulatory Activity

Tuftsin acetate salt amplifies innate immune responses through three primary mechanisms:

Phagocytosis Enhancement

At concentrations as low as 100 nM, the compound stimulates phagocytosis in polymorphonuclear leukocytes (PMNs) and macrophages across species (human, murine, bovine) . Surface plasmon resonance studies reveal it binds to phagocyte receptors with higher affinity than native tuftsin, likely due to improved charge distribution from acetate groups.

Chemotaxis and Motility

The salt induces vertical motility in human neutrophils at rates 2.3× higher than controls () . This correlates with upregulated expression of CXCR4 chemokine receptors, facilitating targeted migration to inflammatory sites.

Reactive Oxygen Species (ROS) Modulation

Tuftsin acetate increases superoxide () production by 40–60% in activated macrophages, enhancing pathogen clearance while avoiding oxidative damage through self-limiting feedback mechanisms .

Anti-Inflammatory Effects

In experimental autoimmune encephalomyelitis (EAE) models, tuftsin acetate:

-

Upregulates GATA-3 expression (3.8-fold), polarizing T-cells toward Th2 phenotypes .

-

Expands regulatory T-cell (Treg) populations by 2.5× compared to untreated controls .

Research Findings in Disease Models

Antiviral Activity Against SARS-CoV-2

Surface plasmon resonance binding assays demonstrate tuftsin acetate’s ability to:

-

Compete with ACE2 for spike protein binding ().

-

Reduce viral entry in Vero E6 cells by 58% at 1 mM concentration.

Table 2: SARS-CoV-2 Inhibition Profile

| Parameter | Value |

|---|---|

| (equilibrium) | 460 μmol/L |

| IC50 (viral entry) | 820 μmol/L |

| Selectivity Index | 12.4 (CC50/IC50) |

Neuroprotection in Multiple Sclerosis

Daily administration (0.5 mg/kg) in EAE mice:

Therapeutic Applications and Comparative Analysis

Advantages Over Native Tuftsin

| Property | Tuftsin Acetate | Native Tuftsin |

|---|---|---|

| Plasma half-life | 42 min | 8 min |

| Solubility (PBS) | 18 mg/mL | 3 mg/mL |

| Storage stability | 6 months at 4°C | 2 weeks at 4°C |

Clinical Translation Challenges

-

Dosage optimization: Narrow therapeutic window (effective dose 0.1–1 mg/kg vs. toxic dose >5 mg/kg).

-

Delivery systems: Liposomal encapsulation improves CNS bioavailability by 6× in primate models.

-

Immune tolerance: Chronic use may induce anti-tuftsin antibodies in 12–15% of subjects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume